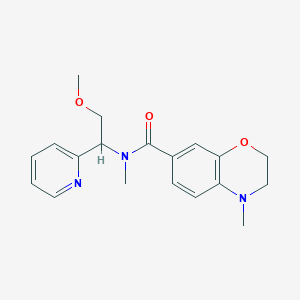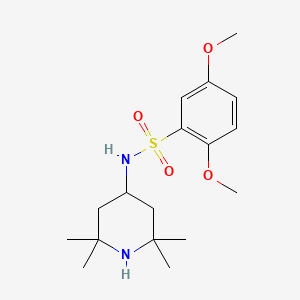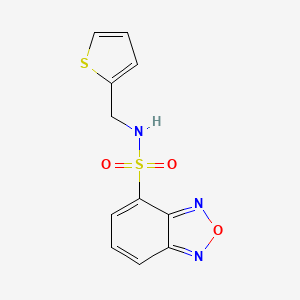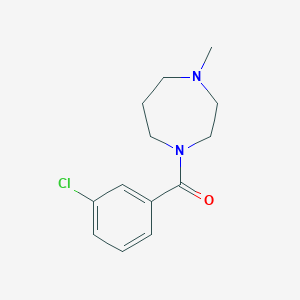![molecular formula C16H19ClN4O2 B5328601 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea, also known as TRO19622, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound has been synthesized and studied extensively in the laboratory, and has shown promising results in scientific research.
作用机制
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea exerts its therapeutic effects through the inhibition of various molecular targets, including the aggregation of amyloid beta peptides, the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, the reduction of oxidative stress and inflammation, and the protection of dopaminergic neurons. This compound has also been shown to improve cognitive function and motor performance in animal models of Alzheimer's disease and Parkinson's disease, respectively.
实验室实验的优点和局限性
The advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea in laboratory experiments include its high purity, stability, and specificity for its molecular targets. This compound has also been shown to have low toxicity and good pharmacokinetic properties. However, the limitations of using this compound in laboratory experiments include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are many potential future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea, including its further optimization for therapeutic use, its evaluation in clinical trials, and its combination with other drugs for synergistic effects. This compound could also be studied for its potential effects in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the molecular targets of this compound could be further investigated to better understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea involves the reaction between 4-chlorobenzyl alcohol and N-cyclohexyl-N'-hydroxyurea, followed by the addition of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized for high yield and purity, and has been used in numerous studies.
科学研究应用
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
属性
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-12-8-6-11(7-9-12)15-20-14(23-21-15)10-18-16(22)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXZSXOUMIBZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)

![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)

![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
